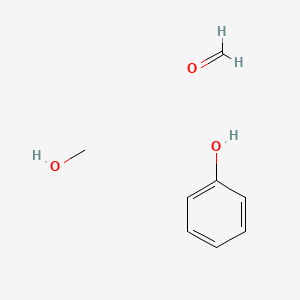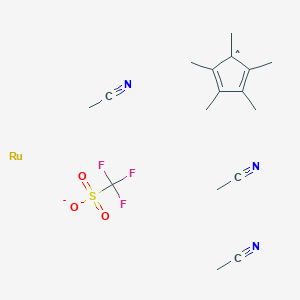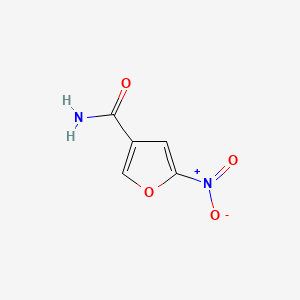
Formaldehyde;methanol;phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formaldehyde;methanol;phenol, is a synthetic polymer formed by the reaction of phenol, formaldehyde, and methanol. This compound is a type of phenol-formaldehyde resin, which was the first completely synthetic polymer to be commercialized. Phenol-formaldehyde resins are known for their high mechanical strength, heat resistance, and low toxicity, making them widely used in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of formaldehyde, polymer with methanol and phenol, involves the polymerization of phenol with formaldehyde in the presence of methanol. The reaction can be catalyzed by either acidic or basic conditions. Under acidic conditions, the polymer formed is essentially linear with small branching, while under alkaline conditions, the resultant polymer is a network .
Industrial Production Methods: In industrial practice, there are two basic methods for making phenol-formaldehyde resins. One method involves reacting an excess of formaldehyde with phenol in the presence of a base catalyst in water solution to yield a low-molecular-weight prepolymer called a resole.
Analyse Chemischer Reaktionen
Types of Reactions: Formaldehyde;methanol;phenol, undergoes various chemical reactions, including oxidation, reduction, and substitution. The polymerization reaction itself is a step-growth polymerization that can be either acid- or base-catalyzed .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sulfuric acid, oxalic acid, hydrochloric acid, and sulfonic acids for acid-catalyzed reactions, and sodium hydroxide for base-catalyzed reactions . The reaction conditions typically involve elevated temperatures and controlled pH levels to achieve the desired polymer structure .
Major Products Formed: The major products formed from the reactions of formaldehyde, polymer with methanol and phenol, include hydroxymethyl phenol, methylene bridges, and ether bridges. These products contribute to the formation of a highly crosslinked, infusible polymer network .
Wissenschaftliche Forschungsanwendungen
Formaldehyde;methanol;phenol, has a wide range of scientific research applications. In chemistry, it is used as a binder and adhesive in the production of wood-based panels, casting molds, and heat-insulating materials . In biology and medicine, it is used in the synthesis of various biomedical materials due to its high mechanical strength and chemical resistance . In industry, it is used in the production of laminates, coatings, and adhesives .
Wirkmechanismus
The mechanism of action of formaldehyde, polymer with methanol and phenol, involves the formation of a highly crosslinked polymer network through step-growth polymerization. The polymerization process is influenced by the reactivity of the ortho and para hydrogens of phenol and the concentration of reactive formaldehyde species . The molecular targets and pathways involved include the formation of hydroxymethyl phenol and subsequent condensation reactions to form methylene and ether bridges .
Vergleich Mit ähnlichen Verbindungen
Formaldehyde;methanol;phenol, can be compared with other phenol-formaldehyde resins such as novolacs and resoles. Novolacs are linear polymers with little branching, formed under acidic conditions, while resoles are network polymers formed under basic conditions . Similar compounds include phenol-formaldehyde resins made with cresols, xylenols, and resorcinol . The uniqueness of formaldehyde, polymer with methanol and phenol, lies in its specific combination of phenol, formaldehyde, and methanol, which imparts distinct mechanical and chemical properties .
Eigenschaften
CAS-Nummer |
124058-18-0 |
|---|---|
Molekularformel |
C8H12O3 |
Molekulargewicht |
156.181 |
IUPAC-Name |
formaldehyde;methanol;phenol |
InChI |
InChI=1S/C6H6O.CH4O.CH2O/c7-6-4-2-1-3-5-6;2*1-2/h1-5,7H;2H,1H3;1H2 |
InChI-Schlüssel |
RVHWXPCBUCDLBY-UHFFFAOYSA-N |
SMILES |
CO.C=O.C1=CC=C(C=C1)O |
Synonyme |
Formaldehyde, polymer with methanol and phenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(+)-4-Propyl-4H-naphth[2,3-b]-1,4-oxazin-9-ol](/img/structure/B570790.png)


![methyl N-[(1R,4Z,8S,12S,13E)-1,8,12-trihydroxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate](/img/structure/B570794.png)



![N-[(1R)-1-phenylethyl]methanesulfonamide](/img/structure/B570802.png)

![Imidazo[1,2-a]pyridine-3-acetamide,a-hydroxy-N,N,6-trimethyl-2-(4-methylphenyl)-](/img/structure/B570804.png)


